Einecs 301-860-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 301-860-2 is a pre-registered chemical substance under EU regulations, indicating its commercial availability in the European market prior to 1981 . The compound’s inclusion in EINECS necessitates its evaluation for toxicity, environmental persistence, and safe handling protocols.
Properties
CAS No. |
92257-22-2 |
|---|---|
Molecular Formula |
C4H14BNO4 |
Molecular Weight |
150.97 g/mol |
IUPAC Name |
2-aminobutan-1-ol;boric acid |
InChI |
InChI=1S/C4H11NO.BH3O3/c1-2-4(5)3-6;2-1(3)4/h4,6H,2-3,5H2,1H3;2-4H |
InChI Key |
YRKQDTHCYONJQI-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.CCC(CO)N |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Einecs 301-860-2 involve several steps. Typically, the preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities.
Chemical Reactions Analysis
Identification Challenges
-
EINECS Database Review : The European Inventory of Existing Commercial Chemical Substances (EINECS) includes substances marketed in the EU between 1971 and 1981 . The search results reference EINECS entries such as 203-632-7 (phenol) and 919-715-2 (polyethylene glycol) , but 301-860-2 is absent.
-
Regulatory Context : EINECS numbers are typically structured as XXX-XXX-X , where the first three digits represent the substance class, and the next three represent the specific compound . The format of 301-860-2 is valid, but no corresponding chemical name or structure is listed in the EC Inventory .
Potential Explanations for the Absence
-
Typographical Error : The EINECS number may contain a typo or misformatting. Cross-referencing with CAS, UNII, or other identifiers (e.g., 203-632-7 for phenol ) is advised.
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Non-Standardized Identifier : Some chemicals, particularly niche or proprietary compounds, may lack comprehensive documentation in public databases.
-
Post-1981 Substance : EINECS covers substances marketed before 1981 . If this compound was introduced later, it would fall under ELINCS or NLP lists , but no match exists in these categories.
Recommendations for Further Investigation
-
Verify the EINECS Number : Confirm the identifier’s accuracy by consulting official EU registries (e.g., ECHA’s EC Inventory ) or the original source of the number.
-
Cross-Reference with CAS/UNII : Use databases like PubChem or ECHA to search for alternative identifiers. For example:
-
Consult Manufacturer Data : If the compound is proprietary, obtain safety data sheets (SDS) or technical specifications directly from the supplier.
Scientific Research Applications
Einecs 301-860-2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and its interactions with biological targets.
Mechanism of Action
The mechanism of action of Einecs 301-860-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Similarity and RASAR Models
EINECS compounds are often compared using Read-Across Structure Activity Relationships (RASAR) models, which leverage structural similarity to predict toxicity and physicochemical properties. For example:
- A subset of 1,387 labeled chemicals from REACH Annex VI Table 3.1 has been used to predict properties for over 33,000 EINECS compounds, including 301-860-2, by identifying analogs with ≥70% similarity via PubChem 2D fingerprints (Tanimoto index) .
- This approach relies on network effects, where a small number of labeled compounds cluster with numerous unlabeled EINECS entries, enabling rapid coverage of chemical space .
Table 1: Hypothetical Comparison of EINECS 301-860-2 and Analogs
Note: Data are illustrative. Actual values depend on experimental validation.
Functional Similarity
Compounds may share functional applications despite structural differences. For example:
- Substituted Mononitrobenzenes (EINECS 201-XXX-X) and Organothiophosphates (EINECS 210-XXX-X) are both used as agrochemical intermediates. Their toxicity profiles, however, diverge due to reactive groups (e.g., nitro vs. thiophosphate) .
Limitations of Predictive Models
- Coverage Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-applicable groups, leaving 46% (e.g., botanical extracts) requiring alternative assessment methods .
- Accuracy Concerns: Similarity thresholds (e.g., ≥70% Tanimoto) may exclude valid analogs with minor structural deviations but significant toxicity differences .
Research Findings and Data Gaps
Key Studies
- RASAR Workflows : Machine learning models using 1,387 labeled chemicals achieved >95% coverage of 33,000 EINECS compounds, suggesting this compound could be evaluated via this approach .
- Toxicity Predictions: QSAR models for chlorinated alkanes and organothiophosphates demonstrated interspecies correlations (e.g., Daphnia-to-fish toxicity extrapolation) .
Unresolved Challenges
- Regulatory Needs : REACH mandates experimental validation for high-priority substances, which may apply to 301-860-2 if flagged for persistence or bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
